2-Nitro-4-propylphenol
Description
The nitro group imparts electron-withdrawing effects, influencing acidity and reactivity, while the propyl substituent introduces steric and hydrophobic characteristics.
Properties
CAS No. |
6343-48-2 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-nitro-4-propylphenol |
InChI |
InChI=1S/C9H11NO3/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6,11H,2-3H2,1H3 |
InChI Key |
SCESRFLQEYNAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
*Calculated based on substituent contributions. †Estimated via substituent effects: Nitro (-NO₂) lowers pKa (increases acidity), while alkyl (-C₃H₇) raises pKa . ‡4-Nitrophenyl 5-n-propyl-2-furoate .
Key Observations:
- Acidity: this compound is less acidic than 2-Chloro-4-nitrophenol due to the electron-donating propyl group countering the nitro’s electron-withdrawing effect .
- Solubility: The hydrophobic propyl group reduces water solubility compared to unsubstituted nitrophenols .
- Molecular Weight: Higher than 2-Nitrophenol due to the propyl chain, influencing physical states (e.g., melting point) .
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